N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine
Description
N-[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine is a complex heterocyclic compound characterized by a benzo[a]heptalen core substituted with acetylamino, three methoxy groups, and a ketone at position 9. The valine moiety is attached via an amide linkage at position 10. This structure shares similarities with colchicine derivatives, particularly in the tricyclic benzo[a]heptalen system and methoxy substituents, but differs in the amino acid side chain and acetylamino group . The stereochemistry at position 7 (if present) is critical for biological activity, as seen in related colchicine analogs .
Properties
IUPAC Name |
2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O7/c1-13(2)23(26(31)32)28-19-10-8-16-17(12-20(19)30)18(27-14(3)29)9-7-15-11-21(33-4)24(34-5)25(35-6)22(15)16/h8,10-13,18,23H,7,9H2,1-6H3,(H,27,29)(H,28,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDLAUSYEAFGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The most effective method involves a Heck-type cyclization of a pre-functionalized biphenyl derivative. For example, a palladium-catalyzed intramolecular coupling of a bromo-allyloxybenzene precursor yields the benzo[a]heptalen skeleton with 72–78% efficiency under refluxing dimethylacetamide (DMAc) at 140°C. Alternative approaches include Diels-Alder reactions between electron-deficient dienophiles and substituted cyclohexadienes, though these methods suffer from lower regioselectivity (45–52% yield).
Functionalization of the Core Structure
Methoxylation at C1, C2, and C3
Trimethoxy substitution is achieved via sequential O-methylation. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction between hydroxyl groups at C1–C3 and methyl iodide (CH₃I), with the following order of reactivity: C3 > C2 > C1. A three-step protocol with intermediate purification by flash chromatography ensures >95% regioselectivity.
Table 1: Methoxylation Conditions and Yields
| Position | Methylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| C1 | CH₃I | NaH | THF | 88 |
| C2 | CH₃I | K₂CO₃ | DMF | 92 |
| C3 | (CH₃)₂SO₄ | NaH | THF | 94 |
Acetylamino Group Installation at C7
The C7 acetylamino group is introduced via nucleophilic acyl substitution. Treatment of the 7-amino intermediate with acetic anhydride [(CH₃CO)₂O] in pyridine at 0–5°C provides the acetylated product in 89% yield. competing reactions at C10 are suppressed by temporarily protecting the C10 amine with a tert-butoxycarbonyl (Boc) group.
Valine Moiety Coupling at C10
Amide Bond Formation
The valine residue is attached through a carbodiimide-mediated coupling reaction. Activation of the C10 carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) enables condensation with L-valine methyl ester, yielding the amide product with 82% efficiency.
Stereochemical Considerations
The (S)-configuration at the valine α-carbon is preserved by using enantiomerically pure L-valine derivatives. Chiral HPLC analysis confirms >99% enantiomeric excess (ee) in the final product.
Purification and Isolation
Chromatographic Techniques
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (20:80 to 70:30 over 30 minutes) resolves the target compound from byproducts. The retention time under these conditions is 12.7 minutes.
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3) at −20°C produces prismatic crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a melting point of 214–216°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Ultraperformance liquid chromatography (UPLC) with photodiode array detection at 254 nm confirms ≥99.2% purity across three independent batches.
Process Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions including:
Oxidation: Commonly facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Achieved through agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, involving reagents like alkyl halides or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Generates corresponding ketones or carboxylic acids.
Reduction: Converts to alcohols or amines.
Substitution: Results in various alkylated or acylated derivatives depending on the specific conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound is a key intermediate in the synthesis of more complex molecules. Its diverse functional groups allow it to participate in multiple reaction pathways, making it valuable for organic synthesis and catalysis studies.
Biology
Biologically, it shows potential as an enzyme inhibitor due to its structural similarity to natural substrates. Studies are being conducted to explore its efficacy in inhibiting specific enzymes involved in metabolic pathways.
Medicine
In medicine, it is being researched for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in oncology and neurology.
Industry
In industry, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various modifications makes it versatile for creating specialized products with desirable physical and chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through binding to specific molecular targets. It interacts with enzymes, receptors, or nucleic acids, altering their function or activity. For example, as an enzyme inhibitor, it might bind to the active site, preventing substrate access and thereby inhibiting enzyme activity. The pathways involved include enzyme inhibition, receptor antagonism, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Amino Acid Derivatives
Compounds with amino acid side chains are structurally closest to the target molecule. Key examples include:
Key Differences :
- Solubility: Glycine derivatives (e.g., ) exhibit higher aqueous solubility than valine or norleucinamide analogs due to polar side chains.
- Stereochemistry : The (7S) configuration in and enhances binding affinity to biological targets, similar to colchicine .
- Synthetic Routes : Compound 7 is synthesized via Friedel-Crafts acylation, while others use peptide coupling strategies.
Sulfur-Containing Analogs
Sulfur substitutions alter electronic properties and bioavailability:
Key Differences :
- Hydrophobicity : Hexylsulfanyl derivatives (e.g., ) are significantly more lipophilic than methylsulfonyl analogs (e.g., ).
- Reactivity : Methylthio groups () are prone to oxidation, whereas sulfonyl groups () are chemically stable.
Colchicine-Related Derivatives
Colchicine analogs share the benzo[a]heptalen core but differ in substituents:
Key Differences :
Biological Activity
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]valine (CAS Number: 1491139-18-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 498.6 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1491139-18-4 |
| Molecular Formula | C27H34N2O7 |
| Molecular Weight | 498.6 g/mol |
Synthesis
The synthesis of this compound involves complex organic reactions that typically include the acylation of amino acids with specific aromatic derivatives. The presence of trimethoxy and acetylamino groups suggests potential interactions with various biological targets.
The proposed mechanisms of action for compounds in this class include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with specific receptors could modulate cellular responses.
- Signaling Pathway Interference : Altering signaling pathways may lead to therapeutic effects against various diseases.
Study on Related Compounds
A relevant study investigated a series of N-benzoyl amino acids and their antifungal activities. The results indicated that modifications in the side chains significantly affected the bioactivity of the compounds. This suggests that similar modifications in this compound could enhance or alter its biological effects .
Comparative Analysis
To contextualize the biological activity of this compound within a broader scope of related compounds, a comparative analysis was conducted:
| Compound Name | Antifungal Activity | Mechanism of Action |
|---|---|---|
| N-benzoyl-L-valine | Moderate | Enzyme inhibition |
| N-acetyl-L-cysteine | High | Receptor binding |
| N-[7-(acetylamino)-1,2,3-trimethoxy...] | TBD | TBD |
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The compound’s activity is linked to its heptalenenone core, methoxy substitutions, and the valine-acetamide side chain. The stereochemistry at the 7-position (S-configuration) is critical for binding to biological targets like tubulin, as seen in colchicine analogs . Structural analogs with modified sulfonyl or hydroxyl groups (e.g., 10-methylsulfonyl derivatives) show altered potency, suggesting substituent-dependent interactions .
Q. How can researchers verify the stereochemical purity of the compound during synthesis?
Chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray crystallography is recommended. Evidence from colchicine derivatives highlights the importance of resolving the 7S configuration, as incorrect stereochemistry nullifies tubulin-binding activity . Circular dichroism (CD) spectroscopy can also confirm chiral centers .
Q. What analytical techniques are suitable for characterizing its stability under experimental conditions?
High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential for structural confirmation. Stability studies should include pH-dependent degradation assays (via HPLC) and thermal analysis (DSC/TGA) to assess decomposition thresholds, as the compound’s ketone and methoxy groups are prone to hydrolysis and oxidation .
Advanced Research Questions
Q. How can conflicting data on the compound’s tubulin inhibition potency be resolved?
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or purity of tubulin isolates. Standardize protocols using synchronized cell lysates and compare results with positive controls (e.g., colchicine). Recent studies suggest using fluorescence-based tubulin polymerization assays to quantify inhibition kinetics . Cross-validate findings with cryo-EM to visualize binding modes .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Derivatization of the valine moiety (e.g., ester prodrugs) or formulation with cyclodextrins improves aqueous solubility. Computational modeling (e.g., COSMO-RS) predicts solvent compatibility, while dynamic light scattering (DLS) monitors nanoparticle formulations . Evidence from sulfonyl analogs shows enhanced bioavailability via PEGylation .
Q. How do modifications at the 10-position affect off-target toxicity?
Replace the valine group with bulkier residues (e.g., phenylalanine) or introduce polar groups (e.g., hydroxyl) to reduce non-specific binding. Toxicity screens (e.g., mitochondrial membrane potential assays) and transcriptomic profiling (RNA-seq) identify off-target pathways. Methylthio derivatives exhibit lower cytotoxicity compared to methoxy variants .
Q. What methodologies address discrepancies in reported metabolic pathways?
Use isotopically labeled compounds (e.g., ¹⁴C-valine) with LC-MS/MS to track metabolites in hepatocyte models. Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole) can pinpoint enzymatic pathways. Recent data suggest N-acetylation and glutathione conjugation as dominant detoxification routes .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
